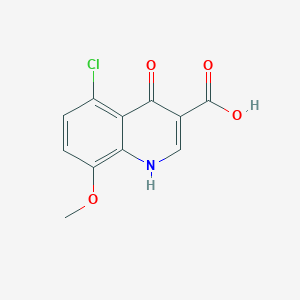
ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate (ECMQC) is a synthetic small molecule that has been developed for a wide range of scientific research applications. ECMQC has a broad range of biochemical and physiological effects, making it a valuable tool for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate: A Comprehensive Analysis of Scientific Research Applications
Medical Intermediates: Ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate is utilized as a medical intermediate in pharmaceutical research and development. Its role as an intermediate allows for the synthesis of various therapeutic agents, particularly those targeting microbial infections and related diseases .
Biological Activity Against Cancer Cells: Research has indicated that derivatives of quinoline compounds, such as ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate, show promise in treating cancer cells. The compound’s structure enables it to interact with cellular components, potentially inhibiting cancer cell growth and proliferation .
Antimicrobial Properties: The antimicrobial properties of quinoline derivatives make them valuable in the development of new antibiotics and antiseptics. Ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate may contribute to treatments for bacterial, fungal, or viral infections .
Inhibition of Human Butyrylcholinesterase (hBChE): Studies have shown that quinoline derivatives can inhibit hBChE, an enzyme associated with neurodegenerative diseases like Alzheimer’s. This compound’s ability to inhibit hBChE suggests potential applications in developing treatments for such conditions .
Synthesis of Indole Derivatives: Indole derivatives are prevalent in natural products and pharmaceuticals. Ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate can be used in synthesizing indole derivatives, which have various biological activities and therapeutic applications .
Drug Discovery Scaffold: Quinolines serve as vital scaffolds in drug discovery due to their versatile chemical structure. This compound provides a framework for developing new drugs with improved efficacy and reduced side effects .
Thermo Fisher Scientific Royal Society of Chemistry MDPI Royal Society of Chemistry
Eigenschaften
IUPAC Name |
ethyl 5-chloro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-3-19-13(17)7-6-15-11-9(18-2)5-4-8(14)10(11)12(7)16/h4-6H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJJOXUTVCCCKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352762 |
Source


|
| Record name | ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate | |
CAS RN |
27333-34-2 |
Source


|
| Record name | ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/no-structure.png)
